Tetrathiafulvalene

Catalog No.
S567851
CAS No.
31366-25-3
M.F
C6H4S4
M. Wt
204.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrathiafulvalene

CAS Number

31366-25-3

Product Name

Tetrathiafulvalene

IUPAC Name

2-(1,3-dithiol-2-ylidene)-1,3-dithiole

Molecular Formula

C6H4S4

Molecular Weight

204.4 g/mol

InChI

InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H

InChI Key

FHCPAXDKURNIOZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C2SC=CS2)S1

Synonyms

1,4,5,8-tetrathiafulvalene, 2-(1,3-dithiol-2-ylidene)-1,3-dithiole, bis-1,3-dithiole, delta-2,2'-bi-1,3-dithiole, NSC-222862, tetrathiafulvalene

Canonical SMILES

C1=CSC(=C2SC=CS2)S1

Synthesis and Properties:

Tetrathiafulvalene (TTF), an organosulfur compound with the formula (C₃H₂S₂)₂, was first synthesized in 1970. It is structurally related to the hydrocarbon fulvalene, where four CH groups are replaced by sulfur atoms. TTF is a solid at room temperature with a melting point of 116-119 °C . It is soluble in organic solvents but insoluble in water.

Significance in Molecular Electronics:

TTF has played a crucial role in the development of molecular electronics, a field that explores the use of individual molecules as electronic components. This significance stems from its unique electronic properties:

  • Donor molecule: TTF acts as a strong electron donor, readily losing an electron to form a positively charged cation radical (TTF⁺). This ability to donate electrons makes TTF valuable in the construction of molecular-scale electronic devices like transistors and solar cells .
  • Conductivity: TTF exhibits anisotropic conductivity, meaning its electrical conductivity varies depending on the direction of current flow. This property allows for the development of materials with specific conductive characteristics.
  • Stacking: TTF molecules have a tendency to stack in a face-to-face manner due to weak intermolecular interactions. This segregated stack motif influences the overall conductivity and other electronic properties of TTF-based materials .

Derivatives and Applications:

Research on TTF has led to the development of numerous derivatives with modified properties for specific applications. Some well-studied examples include:

  • Tetramethyltetrathiafulvalene (Me₄TTF): This derivative exhibits enhanced solubility and improved processibility compared to TTF, making it suitable for device fabrication .
  • Tetramethylselenafulvalenes (TMTSFs): These derivatives exhibit superconductivity at low temperatures, making them valuable for studying the phenomenon at the molecular level .
  • Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): This derivative is another important superconductor with potential applications in high-efficiency energy devices .

Origin and Significance

TTF is a derivative of the hydrocarbon fulvalene (C₅H₄)₂, where four CH groups are replaced by sulfur atoms []. Research on TTF and its derivatives has been extensive, with over 10,000 scientific publications exploring its potential applications in molecular electronics due to its strong electron-donating properties [].


Molecular Structure Analysis

Key Features

The TTF molecule possesses a planar structure with a central carbon-carbon double bond system surrounded by four sulfur atoms and two remaining carbon atoms. This structure allows for delocalization of electrons across the molecule, making it a good electron donor [].

Notable Aspects

The presence of sulfur atoms plays a crucial role. Compared to fulvalene, TTF exhibits a lower oxidation potential, meaning it donates electrons more readily. This property is essential for its application in creating conductive materials at the molecular level [].


Chemical Reactions Analysis

Synthesis

There are various methods for synthesizing TTF. A common approach involves reacting 1,3-dithiole-2-thione with a dehydrating agent like phosphorus pentachloride [].

4 C3H4S3 + 2 PCl5 -> (C3H2S2)2 + 4 HCl + 2 PCl3 + 2 S

Decomposition

TTF decomposes at high temperatures, but the exact decomposition reaction pathway is not extensively documented in the scientific literature.

Other Relevant Reactions

TTF readily undergoes oxidation, losing electrons to form stable cation radicals (TTF⁺). This characteristic electron transfer capability is exploited in the development of molecular conductors and superconductors [].


Physical And Chemical Properties Analysis

  • Melting Point: 116-119 °C []
  • Boiling Point: Decomposes []
  • Solubility: Insoluble in water, soluble in organic solvents []
  • Appearance: Yellow solid []
  • Stability: TTF is relatively stable under ambient conditions but can decompose at high temperatures [].

TTF functions as an electron donor in molecular electronics. When combined with electron acceptors, TTF can form charge-transfer complexes with interesting electrical properties. The specific mechanism of conductivity in these materials depends on the particular acceptor molecule and the arrangement of the donor-acceptor pair within the crystal structure [].

  • Flammability: TTF is combustible [].
  • Safety Hazards: While detailed toxicity data is limited, standard precautions for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood [].

XLogP3

2.5

UNII

HY1EN16W9T

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31366-25-3

Wikipedia

Tetrathiafulvalene

General Manufacturing Information

1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-: ACTIVE

Dates

Modify: 2023-08-15

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